![molecular formula C10H10N2O B1445923 [6-(Furan-3-yl)pyridin-3-yl]methanamine CAS No. 1823499-29-1](/img/structure/B1445923.png)
[6-(Furan-3-yl)pyridin-3-yl]methanamine
Overview
Description
[6-(Furan-3-yl)pyridin-3-yl]methanamine, also referred to as 6-FPMA, is a synthetic molecule used in scientific research. It is a derivative of pyridin-3-ylmethanamine and is widely used in laboratory experiments due to its high solubility and stability. 6-FPMA is a useful tool for scientists to study the effects of various compounds on biological systems.
Scientific Research Applications
Anti-Tubercular Activity
The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range. This suggests that [6-(Furan-3-yl)pyridin-3-yl]methanamine could be a promising scaffold for developing new anti-TB drugs .
Lung Carcinoma Treatment
Chalcones derived from furan compounds, similar to [6-(Furan-3-yl)pyridin-3-yl]methanamine, have been studied for their cytotoxic effects against lung cancer cell lines, such as A549. These studies involve molecular docking and various molecular techniques to understand the compounds’ mechanisms of inducing apoptosis in cancer cells .
Synthesis of Polysubstituted Furans
[6-(Furan-3-yl)pyridin-3-yl]methanamine can be utilized in the synthesis of polysubstituted furans. These furans are synthesized through a catalyst-free, one-pot multicomponent reaction, which is an efficient method for creating complex molecules with potential pharmacological properties .
Antiviral and Anticancer Properties
Compounds with a furan core structure have been noted for their wide range of biological activities, including antiviral and anticancer properties. The furan moiety, being a part of [6-(Furan-3-yl)pyridin-3-yl]methanamine, may contribute to these activities, making it a valuable compound for further investigation in these areas .
Antioxidant Activity
Furan derivatives are also known for their antioxidant properties. The presence of the furan ring in [6-(Furan-3-yl)pyridin-3-yl]methanamine suggests that it may exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases .
Anti-Inflammatory and Analgesic Effects
Research on furan-based compounds has demonstrated their potential as anti-inflammatory and analgesic agents. This indicates that [6-(Furan-3-yl)pyridin-3-yl]methanamine could be explored for its efficacy in reducing inflammation and pain .
Antimicrobial Activity
The furan ring is a common feature in compounds with antimicrobial activity. As such, [6-(Furan-3-yl)pyridin-3-yl]methanamine could be a candidate for developing new antimicrobial drugs, especially given the rising concern over antibiotic resistance .
Chemical Synthesis and Drug Design
The structure of [6-(Furan-3-yl)pyridin-3-yl]methanamine lends itself to chemical modifications, making it a versatile starting point for the synthesis of various drug candidates. Its potential applications in drug design are vast, ranging from the development of new therapeutic agents to the creation of diagnostic tools .
properties
IUPAC Name |
[6-(furan-3-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYDYMDAYQQQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Furan-3-yl)pyridin-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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